molecular formula C7H15NS B11755074 N-Isopropyltetrahydrothiophen-3-amine

N-Isopropyltetrahydrothiophen-3-amine

Cat. No.: B11755074
M. Wt: 145.27 g/mol
InChI Key: MGGQZNWEHBVKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyltetrahydrothiophen-3-amine is an organic compound with the molecular formula C7H15NS It is a derivative of tetrahydrothiophene, where an isopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyltetrahydrothiophen-3-amine typically involves the reaction of tetrahydrothiophene with isopropylamine under specific conditions. One common method is the reductive amination of tetrahydrothiophene using isopropylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyltetrahydrothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-Isopropyltetrahydrothiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyltetrahydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to and inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyltetrahydrothiophen-3-amine is unique due to its combination of the tetrahydrothiophene ring and the isopropylamine group. This structure imparts specific chemical and biological properties that are not present in the individual components. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

N-propan-2-ylthiolan-3-amine

InChI

InChI=1S/C7H15NS/c1-6(2)8-7-3-4-9-5-7/h6-8H,3-5H2,1-2H3

InChI Key

MGGQZNWEHBVKGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.